![molecular formula C9H15NO2 B034897 methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate CAS No. 106455-75-8](/img/structure/B34897.png)
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate, also known as D3-Methomyl, is a chemical compound that has been widely used in scientific research. It is a deuterium-labeled analog of methomyl, a carbamate insecticide that has been used to control pests in agriculture. D3-Methomyl is a valuable tool for studying the mechanism of action and physiological effects of carbamate insecticides.
Aplicaciones Científicas De Investigación
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has been widely used in scientific research as a tool for studying the mechanism of action and physiological effects of carbamate insecticides. It has been used in studies on the metabolism and toxicity of carbamates, as well as in studies on the pharmacokinetics and pharmacodynamics of carbamate insecticides.
Mecanismo De Acción
Carbamate insecticides, including methomyl, inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect. methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate acts in the same way as methomyl, but its deuterium-labeled structure allows for more precise studies of the mechanism of action of carbamate insecticides.
Efectos Bioquímicos Y Fisiológicos
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has been shown to have similar biochemical and physiological effects as methomyl. It has been shown to inhibit acetylcholinesterase activity in vitro and in vivo, leading to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect. methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has also been shown to have similar toxic effects on mammals, including humans, as methomyl.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has several advantages for lab experiments. Its deuterium-labeled structure allows for more precise studies of the mechanism of action and physiological effects of carbamate insecticides. It can also be used as a tracer in studies on the metabolism and toxicity of carbamates. However, methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate is expensive and not readily available, which limits its use in some lab experiments.
Direcciones Futuras
There are several future directions for methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate research. One area of research is the development of new carbamate insecticides that are more effective and less toxic than current insecticides. Another area of research is the development of new methods for detecting and measuring carbamate insecticides in the environment. Finally, there is a need for more studies on the long-term effects of carbamate insecticides on human health and the environment.
Métodos De Síntesis
The synthesis of methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate involves the reaction of deuterated buten-3-yne with cyclopropylamine, followed by the reaction of the resulting product with methyl isocyanate. The final product is a deuterium-labeled analog of methomyl, with a molecular weight of 124.17 g/mol.
Propiedades
Número CAS |
106455-75-8 |
|---|---|
Nombre del producto |
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
171.23 g/mol |
Nombre IUPAC |
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-9(6-7-9)10-8(11)12-2/h3H,1,4-7H2,2H3,(H,10,11)/i1D2 |
Clave InChI |
KMGDWGQERFJNEQ-DICFDUPASA-N |
SMILES isomérico |
[2H]C(=CCCC1(CC1)NC(=O)OC)[2H] |
SMILES |
COC(=O)NC1(CC1)CCC=C |
SMILES canónico |
COC(=O)NC1(CC1)CCC=C |
Sinónimos |
Carbamic acid, [1-(3-butenyl-4,4-d2)cyclopropyl]-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



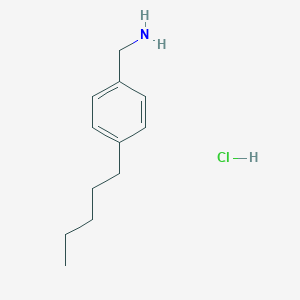
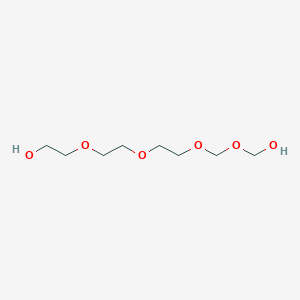
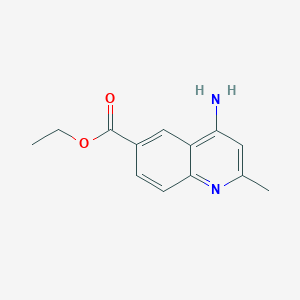
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
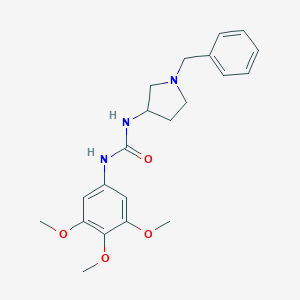
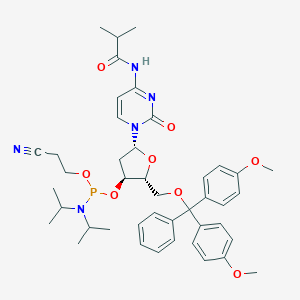
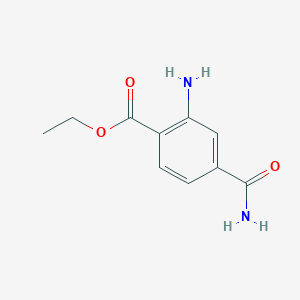
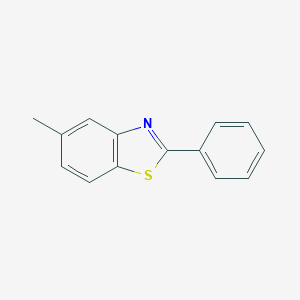
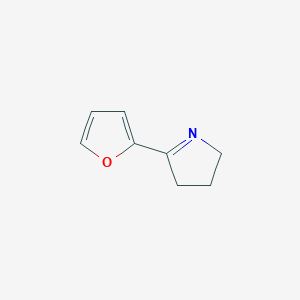
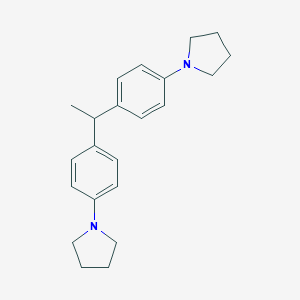
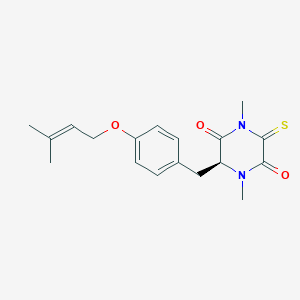
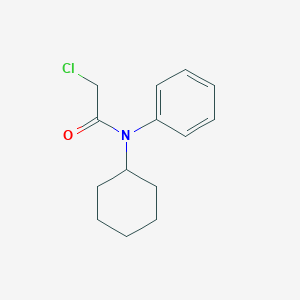
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)